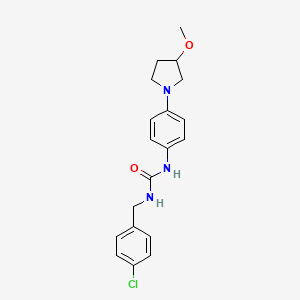

1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as CBP-307, is a novel small molecule inhibitor that has shown promising results in scientific research studies. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Scientific Research Applications

Corrosion Inhibition

1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea demonstrates significant potential in corrosion inhibition, particularly for mild steel in acidic environments. Studies show that compounds like this act as efficient inhibitors, reducing the corrosion rate by forming an adsorbed protective layer on the metal surface. The effectiveness of such inhibitors is influenced by factors like temperature and concentration, exhibiting higher efficiency with increasing inhibitor concentration and decreasing temperature. These inhibitors generally adhere to the Langmuir adsorption isotherm model, suggesting a strong and stable interaction with the metal surface (Bahrami & Hosseini, 2012).

Cancer Research

In the realm of cancer research, urea derivatives like 1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea have shown promise as potential anti-cancer agents. These compounds can act as inhibitors in various biological processes crucial for cancer cell proliferation. For example, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. This class of compounds has also been explored for their potential in translation initiation inhibition, which is a critical process in cancer progression (Denoyelle et al., 2012).

Polymerization Initiators

Urea derivatives are also significant in polymer science, particularly as initiators in the ring-opening polymerization of epoxides. Their structure, specifically the N-aryl-N′-pyridyl urea composition, plays a crucial role in their effectiveness as thermal latent initiators. The electron density on the aromatic ring of these ureas is a key factor in determining their efficiency. Such compounds enable controlled polymerization processes, which are vital for creating polymers with specific characteristics (Makiuchi et al., 2015).

Antimicrobial Activity

Incorporation of certain groups into urea structures can lead to compounds with antimicrobial properties. For instance, 4-Aminoazobenzene-derived silatranes bearing urea at the axial position exhibit modest antimicrobial activities. The presence of specific functional groups in these compounds can enhance their biological activity against various microbial strains, making them potential candidates for antimicrobial agent development (Singh et al., 2015).

Cytokinin Activity

Some urea derivatives exhibit cytokinin-like activity, which is crucial in plant growth and development. They can act as synthetic compounds regulating cell division and differentiation in plants. This property makes them useful in agricultural and horticultural applications, particularly in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2/c1-25-18-10-11-23(13-18)17-8-6-16(7-9-17)22-19(24)21-12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H2,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUVNFMJJQOYKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2379800.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2379806.png)

![6-(4-Fluorophenyl)-2-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2379807.png)

![3-[1-(Carboxymethyl)cyclohexyl]propanoic acid](/img/structure/B2379813.png)

![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)

![[4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2379822.png)